7,8-dimethoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
7,8-dimethoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound with a unique structure that combines elements of pyrimidine and indole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the indole moiety: This step may involve cyclization reactions facilitated by catalysts or specific reagents.
Functionalization: The addition of methoxy groups and the phenylpiperazine moiety is usually carried out through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
7,8-dimethoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups or side chains.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its interactions with biological molecules can be studied to understand its potential as a biochemical tool.
Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects through:
Binding to receptors: It could interact with specific receptors in the body, altering their activity and leading to various physiological effects.
Modulation of signaling pathways: The compound might influence key signaling pathways, such as those involved in inflammation or cell survival, by modulating the activity of enzymes or other proteins.
Comparison with Similar Compounds
Similar Compounds
Triazole-pyrimidine hybrids: These compounds share a similar pyrimidine core and have been studied for their neuroprotective and anti-inflammatory properties.
Uniqueness
What sets 7,8-dimethoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one apart is its unique combination of structural elements, which may confer distinct biological activities and chemical reactivity
Properties
IUPAC Name |
7,8-dimethoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-32-19-12-17-18(13-20(19)33-2)26-23-22(17)25-15-29(24(23)31)14-21(30)28-10-8-27(9-11-28)16-6-4-3-5-7-16/h3-7,12-13,15,26H,8-11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDTWQHHBOLJRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CC(=O)N4CCN(CC4)C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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